![molecular formula C15H13NO5 B1291049 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid CAS No. 900799-69-1](/img/structure/B1291049.png)
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid
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Overview
Description
“3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” is a chemical compound with the molecular formula C15H13NO5 . It is an important amino acid derivative that has gained substantial attention in scientific research and industry for its varied biological properties and potential implications in several fields.
Molecular Structure Analysis
The molecular structure of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” consists of a benzene ring substituted with a hydroxyl group, an amino group that is further substituted with a benzyloxy carbonyl group, and a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid” include a molecular weight of 287.267 Da, a mono-isotopic mass of 287.079376 Da , and a density of 1.3±0.1 g/cm3 . It has a boiling point of 498.9±45.0 °C at 760 mmHg, a vapour pressure of 0.0±1.3 mmHg at 25°C, and an enthalpy of vaporization of 80.8±3.0 kJ/mol . The compound has a molar refractivity of 67.6±0.3 cm3, a polar surface area of 102 Å2, and a molar volume of 215.6±3.0 cm3 .
Scientific Research Applications
Facile Amidation in Organic Synthesis
3-(Cbz-amino)-5-hydroxybenzoic Acid: is utilized in the synthesis of amides from N-Cbz-protected amines. This process involves the generation of isocyanate intermediates that react with Grignard reagents to produce amides. The method is highly effective for the synthesis of amides, offering a promising approach for facile amidation, which is crucial in the development of drugs including anticancer agents, antibiotics, anesthetics, and enzyme inhibitors .
Amino Group Protection in Peptide Synthesis
The Cbz (Z) protection group derived from 3-(Cbz-amino)-5-hydroxybenzoic Acid is significant in peptide synthesis. It protects amino acids and reduces the degree of racemization during the synthesis process. The Cbz protection is advantageous due to its stability and the ability to be selectively removed by various mild methods .
Large-Scale Preparation of N-Cbz Protected Amino Acids
An improved method for the preparation of N-Cbz protected amino acids employs 3-(Cbz-amino)-5-hydroxybenzoic Acid . This method uses a mixture of aqueous sodium carbonate and sodium bicarbonate to maintain the appropriate pH, which is essential for the scalability of the process in industrial applications .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that the compound is used in the synthesis of amides , which are important in nature as they provide the main amino acid linkage in peptides and proteins . Amides are also frequently found in many natural products and biologically active compounds .
Mode of Action
The compound, being a Cbz-protected amine, is involved in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of amides . The compound, as a Cbz-protected amine, is used in a variety of multi-step organic syntheses . The preparation of amides from these protected amines generally requires two reaction steps: removal of the protecting group from amines to produce free amines, followed by reactions of amines with carboxylic acids .
Pharmacokinetics
The compound, being a cbz-protected amine, is used in the synthesis of amides , which are important in various biological processes. The pharmacokinetics would depend on the specific amide being synthesized and its interaction with the biological system.
Result of Action
The result of the action of 3-(Cbz-amino)-5-hydroxybenzoic Acid is the efficient conversion of Cbz-protected amines to amides . This is significant as amides play a crucial role in nature, providing the main amino acid linkage in peptides and proteins . They are also frequently found in many natural products and biologically active compounds .
Action Environment
The action of 3-(Cbz-amino)-5-hydroxybenzoic Acid can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of other reactants, can affect the efficiency of amide synthesis . .
properties
IUPAC Name |
3-hydroxy-5-(phenylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-8,17H,9H2,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPYTSQSLOJNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640484 |
Source
|
Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
CAS RN |
900799-69-1 |
Source
|
Record name | 3-{[(Benzyloxy)carbonyl]amino}-5-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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